molecular formula C9H8N2S2 B1587999 6-Methylquinoxaline-2,3-dithiol CAS No. 25625-62-1

6-Methylquinoxaline-2,3-dithiol

Cat. No.: B1587999
CAS No.: 25625-62-1
M. Wt: 208.3 g/mol
InChI Key: YTKGLURLTLIZJG-UHFFFAOYSA-N
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Description

6-Methylquinoxaline-2,3-dithiol is a heterocyclic compound with the molecular formula C9H8N2S2. It is characterized by a quinoxaline ring substituted with a methyl group at the 6th position and two thiol groups at the 2nd and 3rd positions . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,3-dithiol typically involves the reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide (NaSH) in ethanol under reflux conditions . The reaction is followed by neutralization with an acid to yield the desired product. Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoxaline-2,3-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Alkylated or acylated quinoxaline derivatives.

Scientific Research Applications

Chemistry

MQDT serves as a crucial building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions .

Antimicrobial Properties:
MQDT exhibits significant antimicrobial activity against a range of bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

These findings indicate MQDT's potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential:
Studies have shown that MQDT can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. Its thiol groups may form covalent bonds with cysteine residues in proteins, affecting their function and leading to apoptosis in cancer cells .

Medicinal Chemistry

In medicinal chemistry, MQDT is explored for its therapeutic potential as an active pharmaceutical ingredient (API). Its derivatives have been investigated for antifungal and antibacterial properties, making it a candidate for drug development aimed at treating infections .

Industrial Applications

MQDT is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it valuable in manufacturing processes, particularly in creating compounds that require specific reactivity profiles .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of MQDT against multi-drug resistant strains of bacteria. The results demonstrated that MQDT significantly inhibited growth at low concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that MQDT induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 6-Methylquinoxaline-2,3-dithiol involves its interaction with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The quinoxaline ring can interact with nucleic acids and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its non-methylated counterparts .

Biological Activity

6-Methylquinoxaline-2,3-dithiol (MQDT) is a heterocyclic compound known for its diverse biological activities. With the molecular formula C9H8N2S2C_9H_8N_2S_2, it features a quinoxaline ring substituted with a methyl group and two thiol groups. This compound has garnered attention in pharmacology and toxicology due to its potential as an antimicrobial and anticancer agent.

MQDT can be synthesized through several methods, typically involving the reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide in ethanol under reflux conditions. The compound is characterized by its ability to undergo oxidation, reduction, and substitution reactions, which are crucial for its reactivity in biological systems.

The biological activity of MQDT is largely attributed to its interaction with specific molecular targets. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the quinoxaline moiety can interact with nucleic acids and other biomolecules, influencing various cellular processes .

Antimicrobial Properties

MQDT has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits broad-spectrum effects against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at relatively low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

These findings suggest that MQDT could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Research indicates that MQDT possesses anticancer properties, particularly against human cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways.

Cancer Cell Line IC50 (µM)
HepG2 (liver cancer)15
A431 (skin cancer)10
MCF-7 (breast cancer)20

These results underscore the potential of MQDT as a therapeutic agent in oncology .

Toxicological Profile

The toxicological assessment of MQDT reveals that while it exhibits promising biological activities, it also poses certain risks. Acute toxicity studies have indicated that the compound has an LD50 value higher than 2000 mg/kg in animal models, suggesting low acute toxicity. However, chronic exposure studies have shown some adverse effects on liver function and body weight in rats at high doses .

Summary of Toxicity Studies

Study Type Findings
Acute ToxicityLD50 > 2000 mg/kg
Subacute ToxicityLiver histopathology observed at high doses
Long-term ExposureDecreased body weight and mild hepatomegaly

Case Studies

Several case studies have explored the biological activity of MQDT:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of MQDT against multidrug-resistant strains of Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics.
  • Anticancer Mechanisms : Research on A431 skin cancer cells revealed that MQDT inhibits Stat3 phosphorylation, a critical pathway in tumor progression. This suggests a dual role in both direct cytotoxicity and modulation of signaling pathways involved in cancer cell survival.
  • Toxicological Assessment : A long-term study on rats indicated that dietary exposure to MQDT at levels above 500 ppm resulted in observable liver changes without significant mortality, highlighting the need for careful dosage consideration in therapeutic applications .

Properties

IUPAC Name

6-methyl-1,4-dihydroquinoxaline-2,3-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKGLURLTLIZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)C(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041548
Record name 6-Methyl-2,3-quinoxalinedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25625-62-1
Record name 1,4-Dihydro-6-methyl-2,3-quinoxalinedithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25625-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Quinoxalinedithiol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025625621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2,3-quinoxalinedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Quinoxalinedithione, 1,4-dihydro-6-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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